molecular formula C19H16N2O4 B2769662 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid CAS No. 852706-19-5

4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid

Cat. No.: B2769662
CAS No.: 852706-19-5
M. Wt: 336.347
InChI Key: MTCHGDJCSLRYII-UHFFFAOYSA-N
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Description

“4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid” is a chemical compound with the molecular formula C19H16N2O4 . It has a molecular weight of 336.35 .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[1,2-a]quinazoline ring system, which is fused with a carboxylic acid group . The benzyl group is attached to the 4-position of the pyrroloquinazoline ring .

Scientific Research Applications

GABAA/Benzodiazepine Receptor Binding

Compounds including imidazo[1,5-a]quinoxaline amides and carbamates, which relate to the structure of 4-benzyl-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxylic acid, have been studied for their binding affinity to the GABAA/benzodiazepine receptor. These studies help understand their potential as therapeutic agents in treating conditions related to this receptor's function (Tenbrink et al., 1994).

Synthesis and Structural Studies

Research has been conducted on the synthesis and structural analysis of quinazoline and its derivatives, which are structurally related to this compound. These studies contribute to the development of new synthetic methods and the understanding of molecular structures in organic chemistry (Süsse & Johne, 1985).

Antiallergic Activity

Some derivatives of pyrrolo[1,2-a]quinoxalinone, related to the chemical structure , have shown potential antiallergic activities. These findings are significant in the development of new therapeutic agents for allergic diseases (Ager et al., 1988).

Allergy-Preventive Effects

Studies on tetrahydropyrrolo[2,1-b]quinazoline derivatives, which are structurally similar to this compound, have revealed significant allergy-preventive activities. This research contributes to the understanding of novel treatments for allergies (Ma et al., 2018).

Antiulcer Agents

Derivatives of pyrrolo[2,1-b]quinazoline have been synthesized and evaluated for their potential as antiulcer agents, highlighting the therapeutic applications of compounds related to this compound (Doria et al., 1984).

Properties

IUPAC Name

4-benzyl-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4/c22-16-10-11-19(18(24)25)20(12-13-6-2-1-3-7-13)17(23)14-8-4-5-9-15(14)21(16)19/h1-9H,10-12H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCHGDJCSLRYII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(N(C(=O)C3=CC=CC=C3N2C1=O)CC4=CC=CC=C4)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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